2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core with a thione group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the conversion of a carbonyl group into a thione group. This can be achieved using reagents such as Lawesson’s reagent or phosphorus pentasulfide . The process often involves the formation of intermediates like pyrimidinones, which are then subjected to thionation to yield the final product .
Industrial Production Methods
The use of combinatorial and parallel synthesis techniques can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death or reduced proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thioxopyrimidines: These compounds have a similar thione group but differ in their overall structure and reactivity.
Uniqueness
2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific combination of a chromeno-pyrimidine core with a thione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Biological Activity
2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrimidinethiones and features a chromeno-pyrimidine framework, which is significant for its pharmacological properties. The molecular formula is C24H22N2O2S, indicating the presence of various functional groups that contribute to its biological activity.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from thiourea and ethyl benzoylacetate. The structural characteristics include:
- Chromene moiety : Contributes to the compound's unique interactions.
- Pyrimidine ring : Enhances biological activity through specific receptor interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as:
- Antimicrobial Agent : Exhibits significant antibacterial and antimycobacterial activity against various strains.
- Anticancer Activity : Shows promise in inhibiting tumor growth in vitro across multiple cancer cell lines.
- Hypoglycemic Effects : Potentially beneficial in managing blood glucose levels.
Antimicrobial Activity
Research indicates that derivatives of chromeno[2,3-d]pyrimidines possess antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Escherichia coli | 32 µg/mL | Moderate |
Staphylococcus aureus | 16 µg/mL | High |
Mycobacterium tuberculosis | 8 µg/mL | Very High |
Anticancer Activity
In a study evaluating the compound's anticancer properties against the NCI 60 cancer cell line panel, it was found to significantly inhibit cell growth. The following compounds derived from this class showed notable activity:
Table 2: Anticancer Activity Data
Compound ID | GI50 (µM) | LC50 (µM) | Comparison to 5-FU |
---|---|---|---|
Compound 20 | 3.3 | 50.1 | 7-fold better |
Compound 23 | 6.6 | 100 | 4-fold better |
These compounds were compared against the standard chemotherapeutic agent, 5-fluorouracil (5-FU), demonstrating superior efficacy in inhibiting tumor growth.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Pathways : Specifically targeting dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells.
- Interaction with Cellular Receptors : The unique structure allows for selective binding to folate receptors over reduced folate carriers, enhancing selectivity for cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Case Study on Antimicrobial Efficacy : A study conducted on a series of chromeno[2,3-d]pyrimidines demonstrated that modifications at specific positions significantly enhanced antimicrobial activity.
- Case Study on Cancer Cell Lines : In vitro testing revealed that compounds with similar structural motifs exhibited enhanced cytotoxicity against breast and lung cancer cell lines.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-6-5-7-12-10-14-18(23-16(11)12)20-17(21-19(14)24)13-8-3-4-9-15(13)22-2/h3-9H,10H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGLTSQHFKOCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.